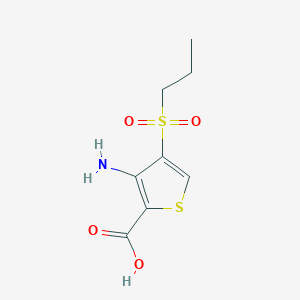

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Cat. No. B062012

Key on ui cas rn:

175201-91-9

M. Wt: 249.3 g/mol

InChI Key: GLGDZBUCEUWQMJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07750129B2

Procedure details

Bromine was added to a stirred suspension of 100 ml of allyl activated (0.3 mmol allyl/ml) Sepharose™ 6 Fast Flow gel (Amersham Biosciences, Uppsala, Sweden), 4 g of AcONa and 100 ml of distilled water, till a persistent yellow colour was obtained. Sodium formate was then added till the suspension was fully decolourised. The reaction mixture was filtered and the gel washed with 500 ml of distilled water. The activated gel was then directly transfer to a reaction vessel and treated with an aqueous solution (50 ml dist.water) of 17.5 ml of thiopropionic acid (6 equivalents per allyl group) and 12 g of NaCl which pH was adjusted to 11.5 with 50% aq. NaOH before the addition. The reaction was left for 18 hours under stirring at 50° C. Filtration of the reaction mixture and washing with 500 ml of distilled water resulted in the thiopropionic Sepharose™ gel with a degree of substitution 0.29 mmol CO2H group/ml of gel. Activation of Gel with N-hydroxysuccinimide: 100 ml of the resulting thiopropionic acid Sepharose™ was then washed successively with 300 ml 1 M NaCl, 500 ml 0.1 M HCl, 500 ml 50% aq. acetone, 500 ml acetone. After the washings the gel was left to settle in acetone, the supernatant siphoned off and the settled beads transferred to a reaction vessel with help of 20 ml of acetone. A solution of 15.2 g of N-hydroxysuccinimide (NHS) in 80 ml of acetone and another solution of dicyclohexylcarbodiimide in 80 ml of acetone were then both added. The reaction slurry was left under stirring at 30° C. for 18 hours. After filtration, the gel was slowly washed (gravity flow) with 10 times 150 ml isopropanol over a full working day. The degree of NHS-activation was estimated after reaction with NH4OH to be about 80%, corresponding to an activation of about 0.23 mmol of NHS function/ml of gel. Coupling of Multi-Modal Ligand to NHS-activated Thiopropionic Acid Sepharose™: 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid was prepared as described in WO 02/05959 (ligand 12). A soluble mixture of a solution of 565 mg of 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid (2.27 mmol) in 2 ml of dist. water, 2 ml of 1M NaHCO3 and 2 ml of ethanol was prepared and adjusted to pH 8.5 with careful addition of 50% aqueous NaOH. NHS-activated thiopropionic acid Sepharose™ (10 ml) was quickly washed with 20 ml ice cold 1 mM HCl solution. The gel was then transferred to an Erlenmeyer to which the thineyl serine solution was added. The reaction mixture was left on a shaking table (150 rpm) at room temperature for 18 hours. After filtration of the reaction mixture, the gel was washed successively, with 40 ml distilled water, 20 ml ethanol, 20 ml 0.25 M aq.ethanolamine, 20 ml distilled water, 20 ml 1M aq. NaCl, and 20 ml of distilled water.

[Compound]

Name

ligand 12

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

565 mg

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[C:14]([S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:13][S:12][C:11]=1[C:21]([OH:23])=[O:22].O.[OH-].[Na+:26]>C(O)C>[NH2:9][C:10]1[C:14]([S:15]([CH2:18][CH2:19][CH3:20])(=[O:17])=[O:16])=[CH:13][S:12][C:11]=1[C:21]([OH:23])=[O:22].[C:21]([O-:23])([OH:1])=[O:22].[Na+:26] |f:3.4,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.23 mmol

|

|

Type

|

reactant

|

|

Smiles

|

ON1C(CCC1=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ON1C(CCC1=O)=O

|

Step Three

[Compound]

|

Name

|

ligand 12

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

565 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring at 30° C. for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

Activation of Gel with N-hydroxysuccinimide: 100 ml of the resulting thiopropionic acid Sepharose™ was then washed successively with 300 ml 1 M NaCl, 500 ml 0.1 M HCl, 500 ml 50% aq. acetone, 500 ml acetone

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After the washings the gel was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the settled beads transferred to a reaction vessel with help of 20 ml of acetone

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction slurry was left

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the gel was slowly washed (gravity flow) with 10 times 150 ml isopropanol over

|

WAIT

|

Type

|

WAIT

|

|

Details

|

a full working day

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after reaction with NH4OH

|

WASH

|

Type

|

WASH

|

|

Details

|

NHS-activated thiopropionic acid Sepharose™ (10 ml) was quickly washed with 20 ml ice cold 1 mM HCl solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was left on a shaking table (150 rpm) at room temperature for 18 hours

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration of the reaction mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

the gel was washed successively, with 40 ml

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water, 20 ml ethanol, 20 ml 0.25 M aq

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

ethanolamine, 20 ml distilled water, 20 ml 1M aq. NaCl, and 20 ml of distilled water

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(SC=C1S(=O)(=O)CCC)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY | ||

| AMOUNT: VOLUME | 2 mL |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |